5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene
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Overview
Description
5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques is crucial for monitoring the reaction progress and verifying the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The halogen atoms and isopropoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-fluoro-3-iodo-2-methoxybenzene
- 5-Chloro-1-fluoro-3-iodo-2-ethoxybenzene
- 5-Chloro-1-fluoro-3-iodo-2-propoxybenzene
Uniqueness
5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H9ClFIO |
---|---|
Molecular Weight |
314.52 g/mol |
IUPAC Name |
5-chloro-1-fluoro-3-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9ClFIO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 |
InChI Key |
KHGQKAFNJVUPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1I)Cl)F |
Origin of Product |
United States |
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